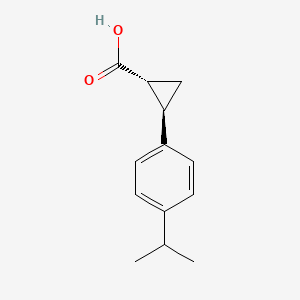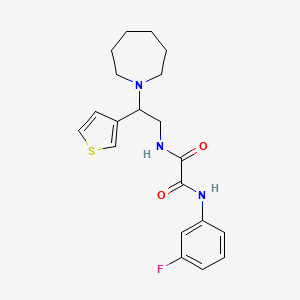
(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid, also known as PPC, is a cyclopropane derivative that has been the subject of scientific research due to its potential medicinal properties. PPC has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid and its derivatives have been explored in various chemical syntheses and biological evaluations. One study involved synthesizing bromophenol derivatives with cyclopropyl moiety, which demonstrated effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, relevant in treating Alzheimer's and Parkinson's disease (Boztaş et al., 2019).
Conformational Studies
Cyclopropane rings, like those in this compound, are used in conformational studies of biologically active compounds. Such studies enhance understanding of bioactive conformations (Kazuta et al., 2002).
Pharmacokinetics
Research has also delved into pharmacokinetic profiles of compounds related to this compound. For example, studies on fluorinated cyclopropane derivatives have shown potential in improving pharmacokinetic profiles for medical applications (Sakagami et al., 2008).
Stereoselective Synthesis
Research on stereoselective synthesis using cyclopropane derivatives has significant implications in pharmaceuticals. One study focused on the stereoselective cyclopropanation of α,β-unsaturated carboxylic acids to achieve desired absolute configurations (Vallgårda et al., 1994).
Biocatalysis in Industrial Applications
The role of cyclopropane derivatives in biocatalysis, particularly in industrial applications, has been explored. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for certain pharmaceuticals, has been synthesized using biocatalysis (Guo et al., 2017).
Mass Spectrometry Characterization
Cyclopropane amino acids, including stereoisomers of this compound, have been characterized using mass spectrometry. This is crucial in understanding their properties and potential applications (Cristoni et al., 2000).
Natural Product Synthesis
The synthesis and biological activities of natural compounds containing the cyclopropane moiety, similar to this compound, have been extensively studied. These studies provide insights into antifungal, antimicrobial, and antiviral properties of such compounds (Coleman & Hudson, 2016).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGUBTGKXFAAGO-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)




![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)

![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
